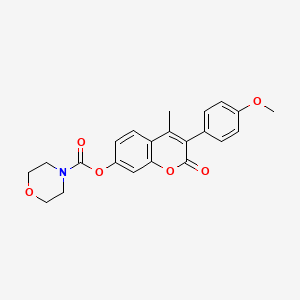

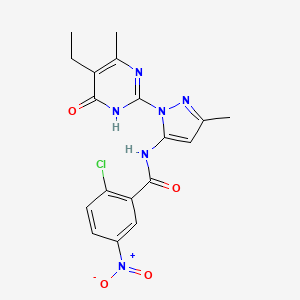

![molecular formula C16H23N3O4S B2567535 ethyl 4-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate CAS No. 946332-57-6](/img/structure/B2567535.png)

ethyl 4-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The reaction mass was poured into crushed ice, and extracted with ethyl acetate .

Molecular Structure Analysis

The molecular structure of this compound can be determined by various spectroscopic techniques. In one study, a series of novel triazole-pyrimidine-based compounds were characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described in the literature . For instance, in a round bottom flask, piperazine was added to a solution and potassium carbonate in CHCl3 at room temperature .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular formula C16H23N3O4S and molecular weight 353.44.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

- Novel Derivatives and Cytotoxic Activity : Research has focused on synthesizing novel derivatives of thiopyrimidine, starting from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate. These derivatives were characterized by NMR, IR, mass spectroscopies, elemental analysis, and X-ray diffraction. Their cytotoxicity was evaluated against several cancer cell lines, revealing specific activity profiles that could guide further therapeutic investigations (Stolarczyk et al., 2018).

- Reaction Pathway Insights : Studies have also examined the reaction pathways of similar compounds under different conditions, highlighting the effects of various substituents on the pyrimidine ring. These findings offer insights into the synthesis strategies for related compounds (Fesenko et al., 2010).

Potential Therapeutic Uses

- Antiulcer Agents : Some derivatives have been synthesized and evaluated for their antiulcer properties. For instance, compounds acting as H+/K(+)-ATPase inhibitors demonstrated significant mucosal protection against ethanol-induced gastric lesions in rats (Terashima et al., 1995).

- Nonlinear Optical Properties : The synthesis and analysis of certain derivatives have revealed nonlinear optical properties, suggesting applications in optical devices and materials science (Dhandapani et al., 2017).

Novel Synthesis Methods

- Ionic Liquid Mediated Synthesis : Innovative synthesis methods using ionic liquids have been developed for chromone-pyrimidine coupled derivatives. These methods offer advantages like excellent yields, short reaction times, and mild conditions, which are beneficial for producing compounds with potential antibacterial and antifungal activities (Nikalje et al., 2017).

Safety And Hazards

As this compound is intended for research use only, it is not intended for human or veterinary use. Therefore, appropriate safety measures should be taken while handling this compound.

Orientations Futures

The study of similar compounds has shown promising results in the field of neuroprotection and anti-neuroinflammatory agents . Thus, future research could focus on further exploring the potential of these compounds in treating neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

Propriétés

IUPAC Name |

ethyl 4-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O4S/c1-3-23-15(21)13-11(2)17-16(22)18-14(13)24-10-12(20)19-8-6-4-5-7-9-19/h3-10H2,1-2H3,(H,17,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSCLENDWVONDTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)N2CCCCCC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate](/img/structure/B2567454.png)

![7-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyridin-5(3H)-one](/img/structure/B2567460.png)

![2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine](/img/structure/B2567462.png)

![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)thiophene-2-carboxamide](/img/structure/B2567467.png)

![2-[(4-Methylphenyl)methyl]-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-3,4-dihydroisoquinolin-1-one](/img/structure/B2567469.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetamide](/img/structure/B2567473.png)

![N-Bicyclo[2.2.1]heptan-2-ylidenehydroxylamine](/img/structure/B2567475.png)